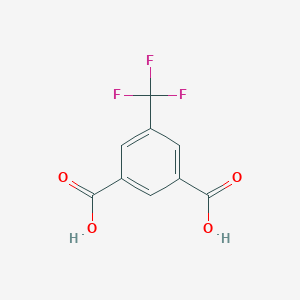

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRAUNNXQCRKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622819 | |

| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-03-5 | |

| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid, also known as 5-(trifluoromethyl)isophthalic acid, is a valuable fluorinated building block in the synthesis of pharmaceuticals, advanced polymers, and specialty materials.[1] The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates. This guide provides an in-depth exploration of a primary and field-proven synthetic pathway to this important compound, delving into the causal relationships behind experimental choices and offering detailed protocols.

Introduction: The Strategic Importance of this compound

The unique properties imparted by the trifluoromethyl group make this compound a sought-after precursor in medicinal chemistry and materials science. Its rigid aromatic core, coupled with the electron-withdrawing nature and lipophilicity of the -CF3 group, allows for the design of molecules with tailored pharmacological and physicochemical properties. This guide focuses on a robust and accessible synthetic route, empowering researchers to confidently produce this key intermediate.

The Primary Synthetic Pathway: A Two-Step Approach

A reliable and scalable synthesis of this compound is achieved through a two-step process commencing with a commercially available starting material, 5-iodo-m-xylene. This pathway involves:

-

Trifluoromethylation: Introduction of the -CF3 group onto the aromatic ring.

-

Oxidation: Conversion of the methyl groups to carboxylic acids.

Caption: Primary synthesis pathway for this compound.

Step 1: Trifluoromethylation of 5-Iodo-m-xylene

The introduction of the trifluoromethyl group is a critical step. A well-established method for this transformation is the copper-mediated reaction of an aryl iodide with a trifluoromethyl source, such as trifluoromethyl iodide (CF3I).

Causality Behind Experimental Choices:

-

Starting Material: 5-Iodo-m-xylene is an ideal precursor as the iodine atom provides a reactive site for the trifluoromethylation reaction, while the methyl groups are positioned for the subsequent oxidation to the desired dicarboxylic acid.

-

Reagent: Trifluoromethyl iodide is a common and effective source of the trifluoromethyl radical.

-

Catalyst: Copper bronze is employed to facilitate the coupling between the aryl iodide and the trifluoromethyl group.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Reaction Conditions: The reaction is conducted at elevated temperatures (130-140 °C) in a sealed vessel to ensure the reaction proceeds at a reasonable rate and to contain the gaseous trifluoromethyl iodide.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-m-xylene

-

In a stainless steel tube, a solution of 5-iodo-m-xylene (2.3 g) in dimethylformamide (DMF) (30 ml) is prepared.

-

Copper bronze (0.65 g) is added to the solution.

-

The tube is cooled, and trifluoromethyl iodide (15 g) is introduced.

-

The tube is sealed and heated in a rocking autoclave at 130-140 °C for 6 hours.

-

After cooling and carefully venting the autoclave, the reaction mixture is diluted with water.

-

The product is extracted with n-hexane (2 x 200 ml).

-

The combined hexane extracts are washed with aqueous sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO4).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography over silica gel to yield pure 5-(trifluoromethyl)-m-xylene.

Step 2: Oxidation of 5-(Trifluoromethyl)-m-xylene

The final step involves the oxidation of the two methyl groups of the intermediate to carboxylic acids. The liquid-phase aerobic oxidation of xylenes using a cobalt-manganese-bromide catalyst system is a widely used industrial process for the production of phthalic acids and can be adapted for this synthesis.[2][3]

Causality Behind Experimental Choices:

-

Oxidant: Molecular oxygen (from air) is the primary oxidant, making this an economically and environmentally favorable process.

-

Catalyst System: A combination of cobalt (II) acetate, manganese (II) acetate, and a bromide source (e.g., hydrobromic acid or sodium bromide) is a highly effective catalyst for the oxidation of alkylaromatics.[4] The cobalt and manganese salts act as primary catalysts, while the bromide source acts as a promoter, facilitating the generation of radical species.

-

Solvent: Acetic acid is the solvent of choice as it is relatively stable under the harsh oxidation conditions and can dissolve the reactants and catalysts.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (150-200 °C) and pressures (15-30 bar) to ensure a high reaction rate and to maintain the solvent in the liquid phase. The electron-withdrawing nature of the trifluoromethyl group may necessitate slightly more forcing conditions compared to the oxidation of unsubstituted m-xylene.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on the oxidation of xylenes. Optimization for this specific substrate is recommended.

-

A high-pressure autoclave is charged with 5-(trifluoromethyl)-m-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

-

The autoclave is sealed and pressurized with compressed air or a mixture of oxygen and an inert gas.

-

The reaction mixture is heated to the desired temperature (e.g., 180 °C) with vigorous stirring.

-

The reaction is monitored by analyzing aliquots for the disappearance of the starting material and the formation of the product.

-

Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The crude product, which may precipitate out of the solution upon cooling, is collected by filtration.

-

The crude product is washed with acetic acid and then with water.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., aqueous acetic acid or N-methyl pyrrolidone) to yield pure this compound.[5]

Alternative Synthetic Strategies

While the primary pathway is robust, other synthetic approaches can be considered, depending on the availability of starting materials and desired scale.

-

From 3,5-Dimethylaniline: This route would involve the Sandmeyer reaction to introduce a trifluoromethyl group, followed by oxidation of the methyl groups.

-

Direct Trifluoromethylation of a Dicarboxylic Acid Precursor: Although less common for this specific molecule, direct trifluoromethylation of a suitable benzene-1,3-dicarboxylic acid derivative could be explored. However, this approach often suffers from issues with regioselectivity and harsh reaction conditions.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C9H5F3O4 |

| Molecular Weight | 234.13 g/mol |

| CAS Number | 117186-03-5 |

| Appearance | White to off-white solid |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons and the carboxylic acid protons.

-

¹³C NMR: Expected signals for the aromatic carbons, the carboxylic acid carbons, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acids, the C=O stretch of the carboxylic acids, and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Trifluoromethyl iodide is a gas and should be handled in a well-ventilated fume hood.

-

The oxidation reaction is typically carried out at high temperatures and pressures and should only be performed in a suitable high-pressure reactor with appropriate safety precautions.

-

Acetic acid is corrosive and should be handled with appropriate personal protective equipment.

-

Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

The synthesis of this compound via the trifluoromethylation of 5-iodo-m-xylene followed by catalytic oxidation is a reliable and scalable method. This guide has provided a detailed technical overview of this pathway, emphasizing the rationale behind the experimental choices to empower researchers in their synthetic endeavors. The availability of this key fluorinated building block will continue to fuel innovation in the development of novel pharmaceuticals and advanced materials.

References

-

PrepChem.com. Synthesis of 5-(Trifluoromethyl)-m-xylene. (URL: [Link])

-

Intratec.us. Purified Isophthalic Acid Production. (URL: [Link])

- Google Patents. US6355835B1 - Process for preparation of benzene dicarboxylic acids. (URL: )

-

ResearchGate. Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic acid. (URL: [Link])

-

MDPI. Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid. (URL: [Link])

- Google Patents.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | C9H5F3O4 | CID 14203332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxidation kinetics of polycyclic aromatic hydrocarbons by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

physicochemical properties of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorinated moieties has become a cornerstone of rational design. Among these, the trifluoromethyl (-CF3) group stands out for its profound ability to modulate a molecule's electronic and steric properties. When coupled with the versatile reactivity of dicarboxylic acids, the result is a chemical scaffold of significant interest. This guide provides an in-depth exploration of this compound, a compound that embodies this powerful synergy.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, my objective is to provide a narrative that elucidates the why behind the properties—to connect the structural features of this molecule to its behavior and applications. We will delve into its fundamental physicochemical characteristics, explore the profound influence of its functional groups, and outline the experimental methodologies required for its robust characterization. This guide is intended for researchers, scientists, and drug development professionals who seek not only to use this compound but to fundamentally understand its role as a versatile building block in creating novel pharmaceuticals and advanced materials.[1]

Core Chemical Identity and Structural Framework

Understanding the foundational properties of this compound begins with its precise chemical identity and the spatial arrangement of its atoms.

-

IUPAC Name: this compound

-

Synonyms: 5-(Trifluoromethyl)isophthalic acid, α,α,α-Trifluoro-mesitylenic acid

-

CAS Number: 328-63-2

-

Molecular Formula: C₉H₅F₃O₄[1]

The molecule's architecture consists of a central benzene ring substituted with two carboxylic acid groups at the meta-positions (1 and 3) and a trifluoromethyl group at position 5. This specific arrangement is critical as it dictates the molecule's symmetry, electronic distribution, and reactivity.

Caption: Connectivity of this compound.

Summary of Physicochemical Properties

The interplay between the aromatic ring, the electron-withdrawing trifluoromethyl group, and the hydrogen-bonding carboxylic acid groups gives rise to a unique set of physicochemical properties. These are summarized below for quick reference.

| Property | Value / Description | Source(s) |

| Molecular Weight | 234.13 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] (for analogous compound) |

| Melting Point | Not widely published; expected to be high (>300 °C) due to strong intermolecular hydrogen bonding. | [5] (for parent compound) |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | N/A |

| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in water and nonpolar organic solvents. | [6] (predicted) |

| pKa (Predicted) | pKa1: ~2.1–2.5; pKa2: ~4.0–4.5. The CF₃ group increases acidity compared to the parent dicarboxylic acid. | [6] (for analogous compound) |

| XLogP3 | 1.9 | [1] |

The Scientific Rationale: Deconstructing the Functional Groups

A deeper understanding of this molecule requires an analysis of how each functional group contributes to its overall character.

The Trifluoromethyl Group: An Engine of Potency and Stability

The -CF3 group is not a passive substituent; it is a powerful modulator of molecular properties. Its influence stems from the high electronegativity of fluorine atoms, making it a potent electron-withdrawing group.[6] This has several critical consequences in the context of drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by enzymes like Cytochrome P450.[7] This often leads to an increased in-vivo half-life of drug candidates.[7]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach biological targets.[7] This is a key strategy for enhancing the bioavailability of pharmaceuticals.[1]

-

Modulation of Acidity: By withdrawing electron density from the benzene ring, the -CF3 group increases the acidity of the carboxylic acid protons, lowering their pKa values compared to unsubstituted benzene-1,3-dicarboxylic acid.

-

Improved Binding Affinity: The unique steric and electronic profile of the -CF3 group can lead to more favorable interactions with biological targets, such as enzyme active sites, potentially increasing the potency of a drug.[1][8]

The strategic use of the trifluoromethyl group is a well-established tactic in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[9][10]

The Dicarboxylic Acid Functionality: A Gateway to Supramolecular Chemistry

The two carboxylic acid groups are the molecule's primary reactive handles and are crucial for its application in materials science.

-

Hydrogen Bonding and Crystal Engineering: Carboxylic acids are excellent hydrogen bond donors and acceptors. This allows this compound to self-assemble into well-defined supramolecular structures in the solid state. This property is fundamental to crystal engineering.[6]

-

Coordination Chemistry: The carboxylate groups can be deprotonated to form coordination bonds with metal ions. This makes the molecule an ideal organic "linker" or "strut" for the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation.

Spectroscopic Profile: The Analytical Fingerprint

Characterizing the purity and identity of this compound relies on a combination of spectroscopic techniques. Below are the expected features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region. The proton between the two carboxyl groups (at C2) would be the most downfield. The two protons adjacent to the -CF3 group (at C4 and C6) would appear as a single signal due to symmetry. A broad singlet corresponding to the acidic carboxylic protons will also be present at a very downfield chemical shift (>12 ppm).

-

¹³C NMR (in DMSO-d₆): Four signals are anticipated in the aromatic region, corresponding to the four unique carbon environments in the benzene ring. An additional signal for the carboxyl carbons will appear significantly downfield (around 165-175 ppm).[11] The carbon attached to the -CF3 group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the -CF3 group are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present:

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching.

-

C=O Stretch: A strong, sharp absorption band around 1680–1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[6]

-

C-F Vibrations: Strong absorption bands in the 1100–1350 cm⁻¹ region, indicative of the C-F stretching vibrations of the trifluoromethyl group.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the neutral molecule [M] is 234.0140 g/mol . In electrospray ionization (ESI) negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 233.0067.

Experimental Protocols for Characterization

To ensure the quality and integrity of this compound in a research setting, standardized analytical protocols are essential.

Workflow for Physicochemical Analysis

Caption: General workflow for the physicochemical analysis of the title compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: This protocol is designed to separate the target compound from potential impurities based on polarity, providing a quantitative measure of purity. Reversed-phase HPLC is the standard for non-volatile organic acids.[12]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial to keep the carboxylic acid groups protonated, ensuring sharp, symmetrical peaks.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to 254 nm, where the benzene ring exhibits strong absorbance.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

-

Analysis: Inject the sample and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Spectroscopic Data Acquisition

Causality: These methods provide unambiguous structural confirmation. NMR elucidates the carbon-hydrogen framework, while IR confirms the presence of key functional groups.

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar carboxylic acids.

-

NMR Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans to achieve a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.[4]

-

-

FT-IR Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Self-Validation: The use of a KBr pellet avoids solvent peaks that could obscure important regions of the spectrum.

-

-

FT-IR Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4] The final spectrum is the ratio of the sample scan to the background scan.

-

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered building block designed for performance. Its physicochemical properties are a direct result of the synergistic interplay between a stable aromatic core, a powerfully electron-withdrawing trifluoromethyl group, and versatile dicarboxylic acid handles. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, properties highly sought after in drug development, while the carboxylic acid moieties provide the reactive sites for constructing complex polymers and metal-organic frameworks.[1][7] A thorough understanding of its spectroscopic and physical characteristics, validated through robust analytical protocols, is paramount for any researcher aiming to leverage its full potential in the creation of next-generation medicines and materials.

References

-

Supporting Information for a scientific article. Available from: [Link]

-

YSZC Opto-Electronic Technology Co., Ltd. This compound. Available from: [Link]

-

NIST. Benzene, (trifluoromethyl)-. In: NIST Chemistry WebBook. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

OUCI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid. Available from: [Link]

-

MySkinRecipes. 2-(Trifluoromethyl)benzene-1,3,5-tricarboxylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Available from: [Link]

-

PubMed. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available from: [Link]

-

Amerigo Scientific. 1,3,5-tris(trifluoromethyl)benzene (97%). Available from: [Link]

-

NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Benzene. Available from: [Link]

-

Filo. Question: C NMR of 1,3-benzene dicarboxylic acid What is the carbon-13 N... Available from: [Link]

-

ResearchGate. Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle)... Available from: [Link]

-

VU Research Portal. Sensitive and selective analysis of tricarboxylic acid cycle intermediates in different biological matrices by liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Conference on Universal Science Research 2023. IR SPECTROSCOPIC ANALYSIS OF BENZENE-1,4-DICARBOXYLIC ACID. Available from: [Link]

-

ResearchGate. (a) FTIR of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. (b)... Available from: [Link]

-

MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]

-

Stenutz. benzene-1,3-dicarboxylic acid. Available from: [Link]

-

Wikipedia. Phenol. Available from: [Link]

-

MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Available from: [Link]

-

PubChem. 1,3,5-Trifluorobenzene. Available from: [Link]

-

PubChem. 1,3,5-Benzenetricarboxylic acid. Available from: [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | C9H5F3O4 | CID 14203332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yottadeft.com [yottadeft.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benzene-1,3-dicarboxylic acid [stenutz.eu]

- 6. 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid (612042-42-9) for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [ouci.dntb.gov.ua]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. Question: C NMR of 1,3-benzene dicarboxylic acid What is the carbon-13 N.. [askfilo.com]

- 12. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid (CAS Number: 117186-03-5), a key building block in the fields of materials science and pharmaceutical development. This document elucidates the compound's physicochemical properties, outlines a plausible synthetic pathway, and explores its significant applications, particularly in the construction of Metal-Organic Frameworks (MOFs) and as a scaffold for novel therapeutic agents. Detailed protocols, safety and handling procedures, and a thorough analysis of its spectroscopic signature are presented to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this versatile molecule.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] This strategic fluorination can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and electronic properties. This compound, also known as 5-(trifluoromethyl)isophthalic acid, embodies the synergistic potential of combining a trifluoromethyl moiety with the versatile connectivity of a dicarboxylic acid. This unique structural arrangement makes it a highly sought-after component for creating advanced materials and complex bioactive molecules.[2]

This guide will delve into the technical intricacies of this compound, providing a foundational understanding for its application in cutting-edge research and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis and material design.

Molecular Structure and Key Features

The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a trifluoromethyl group at position 5. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid protons and the overall electronic distribution of the aromatic ring.

Caption: 2D representation of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 117186-03-5 | [2] |

| Molecular Formula | C₉H₅F₃O₄ | [2] |

| Molecular Weight | 234.13 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly available | |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) | [3] |

| pKa (COOH) | Estimated ~2.1–2.5 (first), ~4.0–4.5 (second) | [3] |

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

The retrosynthetic analysis points towards a straightforward oxidation of the methyl groups of a 3,5-disubstituted benzotrifluoride derivative.

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis would involve the strong oxidation of 3,5-dimethylbenzotrifluoride.

Caption: Proposed synthetic route to the target molecule.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry transformations for the oxidation of alkylbenzenes to carboxylic acids. Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Step 1: Oxidation

-

To a stirred solution of 3,5-dimethylbenzotrifluoride in water, add potassium permanganate (KMnO₄) in excess (e.g., 4-6 equivalents).

-

Heat the mixture to reflux (approximately 100 °C) for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter to remove the MnO₂.

-

Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

Step 2: Acidification and Isolation

-

Cool the filtrate in an ice bath.

-

Slowly acidify the filtrate with a concentrated acid (e.g., HCl) until the pH is strongly acidic (pH 1-2).

-

The white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the final compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Applications in Research and Development

The unique structural attributes of this compound make it a valuable building block in two major areas of research: Metal-Organic Frameworks and drug discovery.[2]

Metal-Organic Frameworks (MOFs)

As a dicarboxylic acid, this molecule can act as a linker or ligand to connect metal ions or clusters, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[4] The presence of the trifluoromethyl group can impart several desirable properties to the resulting MOFs, including:

-

Increased Hydrophobicity: Enhancing stability in the presence of moisture.

-

Modified Pore Environment: The electronic nature and size of the -CF3 group can influence the selective adsorption of guest molecules.[5]

-

Luminescent Properties: The fluorinated ligand can contribute to or modulate the luminescent behavior of the MOF, making them potentially useful as sensors.[6][7]

Workflow for MOF Synthesis:

Caption: General workflow for the synthesis of MOFs using solvothermal methods.[8]

Drug Development and Medicinal Chemistry

The incorporation of the 5-(trifluoromethyl)isophthalic acid scaffold into larger molecules is a promising strategy in drug design. The trifluoromethyl group is known to enhance the potency, bioavailability, and metabolic stability of drug candidates.[2] The dicarboxylic acid functionality provides two points for further chemical modification, allowing for the construction of complex molecules with tailored biological activities.

Potential applications in drug discovery include its use as a core fragment in the design of:

-

Enzyme Inhibitors: The rigid aromatic core can serve as a scaffold to position functional groups that interact with the active site of an enzyme.[3]

-

Receptor Agonists or Antagonists: The dicarboxylic acid groups can mimic the interactions of endogenous ligands with receptors.

The development of novel bioactive compounds often involves multi-step synthetic sequences where this dicarboxylic acid can be introduced as a key building block.[9]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct aromatic proton signals are anticipated. The protons on the carbons adjacent to the carboxylic acid groups will be the most deshielded. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbons, and the trifluoromethyl carbon. The carbon of the -CF3 group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band around 1700 cm⁻¹.

-

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[10]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed at an m/z corresponding to the molecular weight of the compound (234.13 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and the carboxylic acid groups.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

Based on available safety data for similar compounds, this compound should be handled with care. Potential hazards include:

-

Skin and eye irritation: Direct contact may cause irritation.[11]

-

Respiratory tract irritation: Inhalation of dust may cause respiratory irritation.[11]

-

Harmful if swallowed.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block with significant potential in materials science and medicinal chemistry. Its unique combination of a trifluoromethyl group and two carboxylic acid functionalities on an aromatic scaffold provides a powerful tool for the design and synthesis of novel materials and bioactive molecules. While further research is needed to fully explore its capabilities, particularly in the development of specific MOFs and pharmaceutical agents, the foundational information provided in this guide serves as a critical resource for scientists and researchers working at the forefront of chemical innovation.

References

- McKinstry, C., et al. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal, 285, 718–725.

-

New Journal of Chemistry. (Date unavailable). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Available at: [Link]

-

Arabian Journal of Chemistry. (Date unavailable). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

PubMed. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Available at: [Link]

-

ResearchGate. (Date unavailable). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

CrystEngComm. (Date unavailable). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Available at: [Link]

-

Semantic Scholar. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Available at: [Link]

-

PubMed Central (PMC). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

ResearchGate. (Date unavailable). Crystal structure of metal organic frameworks: (a) MOF-5; (b) HKUST-1... Available at: [Link]

-

PubMed Central (PMC). (Date unavailable). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

MDPI. (Date unavailable). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Available at: [Link]

- Google Patents. (Date unavailable). CN102875445A - Synthetic method of 5-trifluoromethyl isatin.

-

MDPI. (Date unavailable). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Available at: [Link]

-

PubMed. (2009). Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach. Available at: [Link]

-

NP-MRD. (Date unavailable). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted). Available at: [Link]

-

PubMed Central (PMC). (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

ResearchGate. (2010). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Available at: [Link]

-

ResearchGate. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available at: [Link]

-

The Royal Society of Chemistry. (2010). Synthesis, Structural and Computational Comparisons, of Five New Fluorinated Metal Organic Frameworks (F-MOFs). Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

- Google Patents. (Date unavailable). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (Date unavailable). WO2011161422A1 - Bioactive glass composition.

-

ResearchGate. (Date unavailable). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Available at: [Link]

-

PubMed Central (PMC). (2011). 5-Fluoroisophthalic acid. Available at: [Link]

-

TREA. (Date unavailable). Process for the preparation of 5-hydroxyisophtalic acids. Available at: [Link]

-

MySkinRecipes. 2-(Trifluoromethyl)benzene-1,3,5-tricarboxylic acid. Available at: [Link]

- Google Patents. (Date unavailable). Intermediates for the preparation of omeprazole.

- Google Patents. (Date unavailable). DE60031509T2 - OPTICALLY ACTIVE FLUORINATED BINAPHTHOL DERIVATIVES.

-

ResearchGate. (Date unavailable). FTIR spectrum of benzene 1,3dicarboxylic acid. Available at: [Link]

-

Fluorine notes. (Date unavailable). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[12]. Available at: [Link]

- (Reference with no direct link available). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

-

International Journal of Current Research. (2018). Example 2: Preparation of 5-aminoisopthalic acid (3). Available at: [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. advanceseng.com [advanceseng.com]

- 3. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid, also known as 5-(trifluoromethyl)isophthalic acid, is a versatile fluorinated building block of significant interest in medicinal chemistry, materials science, and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethyl group on the isophthalic acid scaffold imparts unique electronic and steric properties, leading to enhanced biological activity and novel material characteristics. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its role in the development of advanced materials and therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₉H₅F₃O₄ and a molecular weight of 234.13 g/mol .[1] The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a trifluoromethyl group at position 5.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electronic properties of the benzene ring and the acidity of the carboxylic acid groups. The electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid protons compared to unsubstituted isophthalic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117186-03-5 | [1] |

| Molecular Formula | C₉H₅F₃O₄ | [1] |

| Molecular Weight | 234.13 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | MFRAUNNXQCRKQI-UHFFFAOYSA-N |

Diagram 1: Molecular Structure of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 3,5-Dimethylbenzotrifluoride (Proposed)

This protocol is based on established oxidation methods for substituted xylenes. [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethylbenzotrifluoride and a suitable solvent such as water or a mixture of water and pyridine.

-

Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), to the stirred solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. For permanganate oxidation, this can be done by adding a small amount of ethanol. Filter the mixture to remove the manganese dioxide byproduct.

-

Isolation and Purification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the dicarboxylic acid. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not readily available in the public domain, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct signals are anticipated for the aromatic protons. The proton at position 2, situated between the two carboxylic acid groups, will likely be the most deshielded. The protons at positions 4 and 6 will also be in the downfield region, with their chemical shifts influenced by the adjacent carboxylic acid and trifluoromethyl groups. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons, the carbon attached to the trifluoromethyl group, the quaternary carbons to which the carboxylic acids are attached, and the aromatic CH carbons. The trifluoromethyl group will appear as a quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1680 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.

-

C-F Stretch: Strong absorption bands in the region of 1350-1100 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. The fragmentation pattern would likely involve the loss of hydroxyl radicals (•OH), water (H₂O), and carbon monoxide (CO) from the carboxylic acid groups, as well as the loss of the trifluoromethyl group.

Applications

This compound is a valuable building block in several areas of chemical research and development. [4]

Pharmaceutical and Agrochemical Synthesis

The incorporation of a trifluoromethyl group into bioactive molecules is a widely used strategy in drug discovery to enhance their pharmacological properties. [4]The CF₃ group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. This compound serves as a scaffold for the synthesis of novel therapeutic agents and agrochemicals. [4] Diagram 3: Role in Drug Discovery Workflow

Caption: Use of the trifluoromethylated scaffold in drug development.

Materials Science: Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this molecule makes it an excellent linker for the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The trifluoromethyl groups in the MOF structure can tailor the pore size and functionality, leading to materials with specific adsorption properties.

Experimental Protocol: Synthesis of a MOF using this compound (General Procedure)

This protocol is based on the synthesis of MOFs with other 5-substituted isophthalic acids. [5][6]

-

Reactant Preparation: In a vial, dissolve this compound and a suitable metal salt (e.g., zinc acetate, copper nitrate) in a solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Solvothermal Synthesis: Seal the vial and place it in an oven at a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours. During this time, crystals of the MOF will form.

-

Isolation: After cooling to room temperature, decant the mother liquor and wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Activation: The synthesized MOF often contains solvent molecules within its pores. To activate the material for applications like gas sorption, the solvent molecules need to be removed, typically by heating under vacuum.

-

Characterization: The resulting MOF can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in various fields of chemical science. Its unique combination of a rigid dicarboxylic acid framework and an electron-withdrawing trifluoromethyl group makes it an attractive building block for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis of novel derivatives and the exploration of its coordination chemistry will undoubtedly lead to the discovery of new applications for this versatile molecule.

References

-

Sigma-Aldrich. 5-(Trifluoromethyl)isophthalic acid.

-

BLD Pharm. 5-(Trifluoromethyl)isophthalic acid.

-

AiFChem. 5-(Trifluoromethyl)isophthalic acid.

-

A2B Chem. This compound.

-

ChemicalBook. This compound.

-

FUJIFILM Wako Chemicals. 5-(Trifluoromethyl)isophthalic acid.

-

Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590.

-

Turner, D. R., et al. (2011). Coordination polymers of 5-substituted isophthalic acid. Dalton Transactions, 40(19), 5184-5191.

-

Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. New Journal of Chemistry, 44(40), 17445-17451.

-

BenchChem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

-

Sun, C., et al. (2014). Synthesis, crystal structures, luminescence properties of two metal coordination polymers derived from 5-substituted isophthalate and flexible bis (triazole) ligands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 125-130.

-

Mallikarjuna, H. R., et al. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Organic Chemistry: An Indian Journal, 9(9), 373-378.

-

Google Patents. Process for preparation of benzene dicarboxylic acids. US6355835B1.

Sources

- 1. This compound | 117186-03-5 [chemicalbook.com]

- 2. US6355835B1 - Process for preparation of benzene dicarboxylic acids - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structures, luminescence properties of two metal coordination polymers derived from 5-substituted isophthalate and flexible bis (triazole) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Experimental Determination of Solubility for 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid (CAS No. 117186-03-5), also known as 5-(trifluoromethyl)isophthalic acid, is a versatile chemical building block utilized in the synthesis of pharmaceuticals and specialty materials.[1] Its unique structure, featuring a trifluoromethyl group and two carboxylic acid moieties, can impart desirable physicochemical properties to target molecules, such as enhanced potency, bioavailability, and metabolic stability.[1] Despite its utility, quantitative aqueous and organic solubility data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive manual for researchers, providing the foundational theory and detailed, field-proven experimental protocols required to determine the thermodynamic solubility of this compound. By establishing a robust and reproducible methodology, this document empowers scientists to generate the critical data needed for process development, formulation, and regulatory compliance.

Introduction: The Causality Behind Solubility Determination

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in virtually every stage of research and development. For drug development professionals, poor solubility can lead to unpredictable results in in vitro assays, low bioavailability, and significant formulation challenges. For materials scientists, solubility governs the choice of solvents for synthesis, purification, and film deposition.

This compound presents an interesting structural dichotomy. The two carboxylic acid groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents like water and alcohols. Conversely, the aromatic ring and the highly lipophilic trifluoromethyl group contribute to non-polar character, suggesting solubility in organic solvents. Determining the precise solubility in a range of solvents is therefore not a trivial data-collection exercise; it is an essential step in understanding and predicting the compound's behavior, enabling rational solvent selection and avoiding costly downstream failures.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The dicarboxylic acid functional groups are expected to interact favorably with polar protic solvents through hydrogen bonding. However, the bulky, hydrophobic trifluoromethyl group and the benzene ring will oppose dissolution. Solubility in water is likely to be limited but may be significantly enhanced by adjusting the pH. As a dicarboxylic acid, deprotonation with a base (e.g., NaOH) will form a highly polar carboxylate salt, which is expected to be much more soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and possess a significant dipole moment, allowing them to solvate both the polar carboxylic acid groups and, to some extent, the non-polar regions of the molecule. Moderate to high solubility is anticipated in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar aliphatic solvents like hexane. The polar carboxylic acid groups would require too much energy to be broken apart and solvated by a non-polar medium. In aromatic solvents like toluene, some solubility may be observed due to π-π stacking interactions with the compound's benzene ring.

These predictions provide a basis for selecting an appropriate range of solvents for experimental determination.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility. It is based on allowing a suspension of the solid compound to reach equilibrium in a chosen solvent, followed by separation of the solid and quantification of the dissolved analyte in the saturated supernatant.

Rationale for Method Selection

This method is chosen for its reliability and direct measurement of the equilibrium state, which is critical for applications in formulation and process chemistry. It avoids the potential overestimation of solubility that can occur with kinetic methods, where supersaturated solutions may form and persist for some time.

Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an excess of solid material remains after equilibrium is reached.

-

Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on a multi-position magnetic stirrer or in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours. A 48-hour period is often preferred to ensure that true thermodynamic equilibrium is reached, especially for crystalline compounds. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE, PVDF) into a clean vial. This step is critical to remove all undissolved microparticulates. The filter material should be chosen for its chemical compatibility with the solvent to avoid introducing extractables.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the analyte concentration into the linear range of the calibration curve.

-

Workflow Visualization

The following diagram outlines the Shake-Flask method workflow.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of dissolved analytes. A reverse-phase method is suitable for this compound due to its aromatic nature.

Rationale for Method Selection

HPLC offers high sensitivity, specificity, and accuracy. UV detection is appropriate as the benzene ring in the molecule contains a chromophore that absorbs UV light. This method allows for clear separation from any potential impurities or solvent-related peaks.

Step-by-Step Protocol

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL). The solvent for these standards should be the HPLC mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). The acid is crucial for keeping the carboxylic acid groups protonated, ensuring a sharp, symmetrical peak shape. A typical starting gradient could be 30:70 Acetonitrile:Water, adjusted as needed for optimal retention.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at approximately 210 nm or 254 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.

-

Column Temperature: 30 °C.

-

-

Analysis and Calculation:

-

Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (R² ≥ 0.999).

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the concentration in the diluted sample using the calibration curve equation.

-

Calculate the original solubility (S) in the solvent using the following formula, accounting for the dilution factor:

S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

HPLC Workflow Visualization

The following diagram illustrates the HPLC quantification workflow.

Caption: Workflow for quantifying solute concentration using RP-HPLC.

Data Presentation and Trustworthiness

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The protocol described is a self-validating system: consistency of results across multiple replicates and the linearity of the HPLC calibration curve serve as internal validation for the accuracy of the measurements.

Table 1: Example Data Reporting Template for Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Standard Deviation |

| Water | Polar Protic | Experimental Value | ± Value |

| Methanol | Polar Protic | Experimental Value | ± Value |

| Ethanol | Polar Protic | Experimental Value | ± Value |

| Acetone | Polar Aprotic | Experimental Value | ± Value |

| Acetonitrile | Polar Aprotic | Experimental Value | ± Value |

| Toluene | Non-Polar Aromatic | Experimental Value | ± Value |

| Hexane | Non-Polar Aliphatic | Experimental Value | ± Value |

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining the gold-standard Shake-Flask method for thermodynamic equilibration with precise RP-HPLC for quantification, researchers can confidently generate the high-quality data essential for advancing their work in drug discovery, process chemistry, and materials science. Adherence to these detailed protocols will ensure the generation of reliable, reproducible, and defensible solubility data.

References

-

Scite. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite. Available at: [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. Available at: [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Available at: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available at: [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

-

Science.gov. potentiometric titration method: Topics by Science.gov. Available at: [Link]

-

University of California, Irvine. Carboxylic Acid Unknowns and Titration. Available at: [Link]

-

National Taiwan University. Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. Available at: [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023). Available at: [Link]

-

Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. (2018). Available at: [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

-

Chong Ho Optoelectronics. This compound 5-三氟甲基. Available at: [Link]

-

Chemsigma. 5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic Acid [1261988-94-6]. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

-

Longdom Publishing. Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available at: [Link]

-

Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Available at: [Link]

-

ResearchGate. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). Available at: [Link]

-

ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]

Sources

thermal stability of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

An In-Depth Technical Guide to the Thermal Stability of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in the synthesis of advanced materials and pharmaceutical compounds, prized for the unique physicochemical properties imparted by its trifluoromethyl (-CF3) group.[1] While its synthetic utility is well-established, a comprehensive, publicly available dataset on its thermal stability is notably scarce. This guide provides a framework for understanding and evaluating the thermal stability of this compound. We will delve into the anticipated thermal behavior based on its molecular structure, present a detailed methodology for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offer insights into the interpretation of the resulting data. This document serves as a practical, experience-driven resource for researchers aiming to confidently incorporate this versatile molecule into thermally demanding applications.

Introduction: The Significance of Thermal Stability in Material and Drug Development

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for a wide range of applications. In pharmaceutical development, it influences shelf-life, storage conditions, and the feasibility of manufacturing processes such as milling and melt extrusion. For materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and specialty polymers, the thermal decomposition temperature of organic linkers like this compound defines the upper operational limit of the final material.[2]

The subject of this guide, this compound, possesses a molecular architecture that suggests a high degree of thermal robustness. The benzene core provides a stable aromatic system, while the trifluoromethyl group is known to enhance chemical and thermal stability due to the high bond energy of C-F bonds.[3][4] However, the presence of two carboxylic acid groups introduces potential sites for thermal decomposition, typically via decarboxylation. Understanding the onset temperature of this decomposition is paramount for its effective utilization.

Predicted Thermal Behavior: A Mechanistic Perspective

Based on fundamental chemical principles and data from analogous structures, we can postulate the thermal decomposition pathway of this compound.

-

The Stabilizing Influence of the -CF3 Group: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect, coupled with the inherent strength of the carbon-fluorine bonds, contributes significantly to the overall stability of the aromatic ring.[3]

-

Carboxylic Acids as Decomposition Hotspots: The carboxylic acid moieties are the most likely points of initial thermal degradation. At elevated temperatures, these groups can undergo decarboxylation, releasing carbon dioxide (CO2). This is a common decomposition pathway for aromatic carboxylic acids.

-

Expected Decomposition Temperature Range: Aromatic dicarboxylic acids, such as terephthalic acid (benzene-1,4-dicarboxylic acid), can exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. The presence of the stabilizing -CF3 group in our target molecule would suggest a decomposition temperature within or potentially exceeding this range. The decomposition of organic linkers in some metal-organic frameworks, which are structurally related, often occurs in the 300-500°C range.[5]

A definitive thermal profile, however, can only be ascertained through empirical analysis. The following sections provide a detailed protocol for achieving this.

Experimental Characterization: A Validated Protocol for TGA/DSC Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.[6] A simultaneous TGA/DSC (SDT) instrument provides the most comprehensive data, allowing for the correlation of mass loss events with their corresponding energetic changes (endothermic or exothermic).[6]

Core Experimental Workflow

The logical flow for characterizing the thermal stability of a compound like this compound is outlined below. This workflow ensures that all necessary data for a comprehensive assessment is collected systematically.

Caption: Workflow for Thermal Stability Assessment.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

-

Sample Preparation (The "Why": Eliminating Artifacts):

-

Step 1.1: Ensure the this compound sample is of high purity. Impurities can lead to erroneous thermal events.

-

Step 1.2: Dry the sample in a vacuum oven at a mild temperature (e.g., 60-80°C) for several hours. This is critical to remove any residual solvent or adsorbed water, which would otherwise cause mass loss at low temperatures, obscuring the true decomposition profile.

-

-

Instrument Setup & Calibration (The "Why": Ensuring Data Integrity):

-

Step 2.1: Calibrate the TGA for mass using certified calibration weights. Calibrate the furnace temperature using materials with known Curie points (e.g., nickel).

-

Step 2.2: Calibrate the DSC heat flow signal using a certified standard with a known enthalpy of fusion (e.g., indium).

-

Step 2.3: Select an inert crucible, typically alumina, which is stable to high temperatures and will not react with the sample.

-

Step 2.4: Set the purge gas to an inert gas like nitrogen or argon with a flow rate of 50-100 mL/min. This prevents oxidative decomposition, allowing for the determination of the inherent thermal stability of the molecule.

-

-

Execution of the TGA/DSC Run (The "Why": Controlled Decomposition):

-

Step 3.1: Place approximately 5-10 mg of the dried sample into the tared crucible. A small sample mass minimizes thermal gradients within the sample.

-

Step 3.2: Place the crucible in the instrument and allow the system to equilibrate at a starting temperature of ~30°C.

-

Step 3.3: Program the instrument to heat the sample at a linear rate of 10°C per minute up to a final temperature of at least 600°C. A 10°C/min rate is a standard practice that provides a good balance between resolution and experiment time.

-

Step 3.4: Continuously record the sample mass, temperature, and differential heat flow throughout the experiment.

-

Data Interpretation and Expected Results

The output of the experiment will be two curves: a TGA thermogram (mass vs. temperature) and a DSC curve (heat flow vs. temperature).

-

TGA Thermogram: We expect the TGA curve to show a stable baseline with minimal mass loss up to a high temperature. The onset of decomposition will be marked by a sharp decrease in mass. The primary mass loss event will likely correspond to the loss of the two carboxylic acid groups as CO2 and H2O.

-

DSC Curve: The DSC curve may show an initial endothermic peak corresponding to the melting of the compound. The decomposition process itself is often endothermic, meaning it will absorb energy. This will be visible as a large endothermic peak that correlates directly with the mass loss seen in the TGA curve.

Quantitative Data Summary

The key parameters to be extracted from the analysis are summarized below. The "Expected Values" are hypothetical, based on the analysis of similar compounds, and should be determined experimentally.

| Parameter | Symbol | Description | Expected Value (Hypothetical) |

| Melting Point | Tm | Temperature at which the compound transitions from solid to liquid. | 280 - 320 °C |

| Onset Decomposition Temp. | Tonset | The temperature at which significant mass loss begins. | > 300 °C |